molecular formula C21H29FN2O5 B3967616 1'-(3-fluorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate

1'-(3-fluorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate

Cat. No. B3967616
M. Wt: 408.5 g/mol
InChI Key: BBJOJUUBTBUMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate, also known as FDBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. FDBO belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 1'-(3-fluorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been found to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells, suggesting its potential as an anti-tumor agent. In addition, this compound has been found to modulate the activity of neurotransmitters, which may contribute to its analgesic, antidepressant, and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-(3-fluorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate in lab experiments is its potential as a therapeutic agent. This compound has been found to exhibit a range of biological activities, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the research on 1'-(3-fluorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate. One potential direction is to investigate its potential as an anti-tumor agent. This compound has been found to induce apoptosis in cancer cells, suggesting its potential as a treatment for cancer. Another potential direction is to investigate its potential as an antidepressant and anxiolytic agent. This compound has been found to modulate the activity of neurotransmitters, which may contribute to its potential as a treatment for depression and anxiety disorders. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, which will be important in determining its potential as a therapeutic agent.

Scientific Research Applications

1'-(3-fluorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anti-tumor properties. This compound has also been investigated for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(3-fluorophenyl)methanone;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O.C2H2O4/c1-14-10-15(2)13-22(12-14)18-6-8-21(9-7-18)19(23)16-4-3-5-17(20)11-16;3-1(4)2(5)6/h3-5,11,14-15,18H,6-10,12-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJOJUUBTBUMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-(3-fluorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate
Reactant of Route 2
1'-(3-fluorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate
Reactant of Route 3
Reactant of Route 3
1'-(3-fluorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate
Reactant of Route 4
1'-(3-fluorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate
Reactant of Route 5
Reactant of Route 5
1'-(3-fluorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate
Reactant of Route 6
1'-(3-fluorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate

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